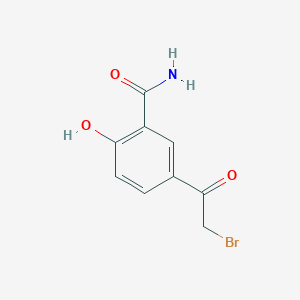

5-(Bromoacetyl)salicylamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(2-bromoacetyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14/h1-3,12H,4H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWSXLSUWGZOHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10995014 | |

| Record name | 5-(Bromoacetyl)-2-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10995014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73866-23-6 | |

| Record name | 5-(2-Bromoacetyl)-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73866-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 5-(bromoacetyl)-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073866236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Bromoacetyl)-2-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10995014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromoacetyl)salicylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(Bromoacetyl)salicylamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUU6S89FXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Bromoacetyl)salicylamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(bromoacetyl)salicylamide, a key intermediate in the synthesis of various pharmaceuticals and other commercially significant organic compounds. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its biological activities, with a focus on its role as a potential enzyme inhibitor. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a derivative of salicylamide (B354443), characterized by the presence of a bromoacetyl group at the 5-position of the benzene (B151609) ring. This functional group imparts significant reactivity to the molecule, making it a versatile building block in organic synthesis.

| Property | Value | Source(s) |

| IUPAC Name | 5-(2-bromoacetyl)-2-hydroxybenzamide | [1] |

| Synonyms | 5-Bromoacetyl salicylamide | [1] |

| CAS Number | 73866-23-6 | [2] |

| Molecular Formula | C₉H₈BrNO₃ | [2] |

| Molecular Weight | 258.07 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 141-144 °C or 200-210 °C | [3][4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

Synthesis of this compound

There are two primary methods for the synthesis of this compound: the bromination of 5-acetylsalicylamide (B129783) and the Friedel-Crafts acylation of salicylamide. The bromination method is generally preferred due to its higher yield and more environmentally benign nature compared to the traditional Friedel-Crafts approach.[5]

Synthesis via Bromination of 5-Acetylsalicylamide (Preferred Method)

This two-step synthesis involves the initial acylation of salicylamide to form 5-acetylsalicylamide, followed by bromination.

Caption: Synthesis of this compound via the bromination route.

-

Reaction Setup: In a reaction vessel, create a molten salt system by heating anhydrous aluminum chloride and sodium chloride.[6]

-

Addition of Salicylamide: Add salicylamide to the molten salt and stir until it melts.[6]

-

Acylation: Slowly add acetyl chloride dropwise to the reaction mixture.[6]

-

Work-up: After the reaction is complete, slowly add an acidic solution to the reaction product and continue stirring.[6]

-

Isolation: The resulting suspension is filtered, and the filter cake is washed and dried to yield crude 5-acetylsalicylamide.[6]

-

Purification: The crude product can be purified by recrystallization from ethanol (B145695) to obtain pure 5-acetylsalicylamide.[6]

-

Reaction Setup: Dissolve 5-acetylsalicylamide in a suitable solvent mixture, such as ethyl acetate, triethylamine, and a lower fatty alcohol.[5]

-

Bromination: Add bromine (molar ratio of 5-acetyl salicylamide to bromine is 1:1.0 to 1.5) to the solution while maintaining the temperature below 60 °C.[5]

-

Isolation: The reaction product is then centrifuged to obtain this compound.[5]

Synthesis via Friedel-Crafts Acylation of Salicylamide

This is a more traditional, one-step method, but it is often associated with lower yields and the use of hazardous reagents.[5]

Caption: Synthesis of this compound via Friedel-Crafts acylation.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and an addition funnel, suspend anhydrous aluminum chloride in a suitable solvent like methylene (B1212753) chloride.

-

Addition of Reagents: Cool the mixture in an ice bath. Add bromoacetyl chloride (or bromide) dropwise to the suspension. Following this, add a solution of salicylamide in the same solvent dropwise.

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring.

-

Work-up: Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl. The organic layer is then separated.

-

Extraction and Purification: The aqueous layer is extracted with methylene chloride. The combined organic layers are washed, dried, and the solvent is removed by rotary evaporation to yield the crude product, which can be further purified by recrystallization.

Spectroscopic Properties (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR | Aromatic protons will exhibit a splitting pattern similar to 5-acetylsalicylamide. A singlet corresponding to the two methylene protons of the bromoacetyl group is expected in the 4.0-5.0 ppm range. |

| ¹³C NMR | Signals for the aromatic carbons, the amide carbonyl, and the ketone carbonyl are expected. A key signal for the methylene carbon attached to the bromine atom should appear in the 30-40 ppm range. |

| IR (Infrared) | Characteristic absorption bands for the O-H stretch of the phenolic group, N-H stretching of the amide, and C=O stretching of the amide and ketone groups are expected. |

| Mass Spec. | The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight (258.07). Fragmentation may involve the loss of a bromine atom, the bromoacetyl group, or other fragments. |

Biological Activity and Mechanism of Action

This compound has been reported to possess anti-inflammatory, analgesic, and antipyretic properties.[3] Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1, which are key in the biosynthesis of prostaglandins.[7] The reactive bromoacetyl group can act as an electrophile, allowing for covalent modification of nucleophilic residues in the active site of the enzyme, leading to irreversible inhibition.

Caption: Proposed mechanism of action of this compound via COX-1 inhibition.

Applications

The primary application of this compound is as a crucial intermediate in the pharmaceutical industry.

-

Labetalol Synthesis: It is a key starting material in the synthesis of Labetalol, an alpha- and beta-adrenergic blocker used to treat high blood pressure.[5]

-

Agrochemicals: It serves as an intermediate in the production of certain pesticides and herbicides.[3]

-

Polymer Chemistry: The reactive nature of the bromoacetyl group allows it to be used as a cross-linking agent in the synthesis of polymers, such as hydrogels, for various biomedical applications.[4]

Safety Information

This compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in research and development. This guide provides a foundational understanding to aid researchers and professionals in their work with this important compound.

References

Unraveling the Core Mechanism of 5-(Bromoacetyl)salicylamide: A Technical Guide for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

5-(Bromoacetyl)salicylamide is a bifunctional small molecule featuring a salicylamide (B354443) scaffold and a reactive bromoacetyl group. This composition positions it as a potent covalent inhibitor of various biological targets. This technical guide provides an in-depth analysis of its core mechanism of action, focusing on its role as an electrophilic agent that forms covalent adducts with nucleophilic residues on target proteins. We will explore its effects on key signaling pathways, including those involved in inflammation and the DNA damage response, by examining its interactions with enzymes such as Cyclooxygenase-1 (COX-1) and Ubiquitin-conjugating enzyme E2 N (Ubc13). This document synthesizes available data, proposes experimental frameworks, and presents signaling pathway diagrams to facilitate further research and drug development efforts centered on this reactive molecule.

Introduction

This compound is a derivative of salicylamide, a class of compounds known for their anti-inflammatory, analgesic, and antipyretic properties.[1][2] The introduction of a bromoacetyl group at the 5-position of the salicylamide ring imparts a crucial feature: the ability to act as a covalent inhibitor.[1] The salicylamide portion of the molecule can provide the necessary non-covalent interactions to guide the inhibitor to a protein's binding pocket, while the highly reactive α-haloketone of the bromoacetyl moiety serves as an electrophilic "warhead."[1] This warhead is susceptible to nucleophilic attack from amino acid residues such as cysteine, lysine, or histidine, leading to the formation of a stable, covalent bond with the target protein.[1] This irreversible inhibition can offer advantages in terms of potency and duration of action. This guide will delve into the specific mechanisms through which this compound is proposed to exert its biological effects.

Core Mechanism of Action: Covalent Inhibition

The primary mechanism of action for this compound is its function as a targeted covalent inhibitor. The electron-withdrawing nature of the bromine atom and the adjacent carbonyl group makes the α-carbon of the bromoacetyl group highly electrophilic. This facilitates a nucleophilic substitution reaction with suitably positioned nucleophilic residues on a target protein, most commonly the thiol group of a cysteine residue.[1]

The interaction can be summarized in the following workflow:

-

Non-covalent Binding: The salicylamide scaffold initially directs the molecule to the active site or a binding pocket of a target protein through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

-

Covalent Bond Formation: Once positioned correctly, the electrophilic α-carbon of the bromoacetyl group is attacked by a nucleophilic residue of the protein, displacing the bromide ion and forming a stable covalent bond.

-

Irreversible Inhibition: This covalent modification permanently inactivates the protein, leading to a sustained biological effect.

Key Biological Targets and Signaling Pathways

Based on its chemical structure and the known activities of related compounds, this compound is anticipated to target several key enzymes and signaling pathways.

Inhibition of Cyclooxygenase-1 (COX-1) and the Prostanoid Synthesis Pathway

Research indicates that a primary molecular target of this compound is Prostaglandin (B15479496) G/H synthase 1 (PGHS-1), also known as Cyclooxygenase-1 (COX-1).[1] COX-1 is a critical enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By covalently modifying and inhibiting COX-1, this compound can disrupt the prostanoid synthesis pathway, thereby exerting its anti-inflammatory and analgesic effects.[1]

Inhibition of Ubc13 and the NF-κB Signaling Pathway

Ubiquitin-conjugating enzyme E2 N (Ubc13) is a key enzyme that, in complex with a UEV (ubiquitin E2 variant) protein, specifically assembles Lys63-linked ubiquitin chains.[3] These chains are not degradative but rather act as signaling scaffolds, playing a crucial role in the DNA damage response and the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[3][4] Covalent inhibitors are known to target the active site cysteine (Cys87) of Ubc13.[4] By analogy, this compound is a putative inhibitor of Ubc13. Inhibition of Ubc13 would disrupt the formation of Lys63-linked ubiquitin chains on upstream signaling molecules like TRAF6, thereby preventing the activation of the IKK complex and subsequent degradation of IκBα. This would ultimately block the nuclear translocation of NF-κB and the transcription of pro-inflammatory and pro-survival genes.

Inhibition of Metabolic Dehydrogenases

This compound has also been reported to irreversibly inhibit glutamic dehydrogenase and lactic dehydrogenase. While detailed mechanistic studies for this specific compound are not widely available, this suggests a potential role in modulating cellular metabolism. Inhibition of these dehydrogenases could have significant implications for metabolic pathways such as the TCA cycle and glycolysis, presenting potential therapeutic avenues for metabolic disorders.

Quantitative Data Summary

While direct quantitative data for this compound is not extensively reported in publicly accessible literature, the following table provides a framework for the types of data that would be crucial for its characterization as a covalent inhibitor. The values for related compounds are provided for context where available.

| Target Enzyme | Parameter | Reported Value (Related Compounds) | Putative Effect of this compound |

| COX-1 | IC50 | Indomethacin: ~0.06 µM (ovine) | Expected in the low micromolar to nanomolar range. |

| Inhibition Type | Irreversible (Aspirin) | Covalent, Irreversible | |

| Ubc13 | IC50 | NSC697923: ~1 µM (in vitro) | Expected in the micromolar range. |

| Covalent Target | Cysteine 87 (for NSC697923)[4] | Likely the active site cysteine. | |

| Glutamic Dehydrogenase | IC50 | EGCG: Micromolar range | Expected to be an irreversible inhibitor. |

Experimental Protocols

The following are proposed experimental protocols for characterizing the inhibitory activity of this compound against its putative targets. These are based on standard methodologies and would require optimization for this specific compound.

Protocol for COX-1 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.

-

Objective: To determine the IC50 of this compound for COX-1.

-

Materials:

-

Purified COX-1 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., ADHP)

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

-

-

Procedure:

-

Prepare serial dilutions of this compound in COX Assay Buffer to achieve a range of final concentrations.

-

In a 96-well plate, add the diluted inhibitor solutions. Include wells for "Enzyme Control" (DMSO vehicle) and "Inhibitor Control" (a known COX-1 inhibitor).

-

Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-1 enzyme.

-

Add the Reaction Master Mix to all wells.

-

Initiate the reaction by adding a diluted solution of Arachidonic Acid to all wells simultaneously.

-

Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

-

Determine the percent inhibition for each concentration of this compound relative to the Enzyme Control.

-

Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to calculate the IC50 value.

-

Protocol for In Vitro Ubc13 Ubiquitination Assay

This protocol is based on standard in vitro ubiquitination assays.

-

Objective: To determine if this compound inhibits the formation of Lys63-linked ubiquitin chains by Ubc13.

-

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant Ubc13 and UEV1A

-

Ubiquitin

-

ATP

-

Ubiquitination Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2 mM DTT)

-

This compound (dissolved in DMSO)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-ubiquitin antibody

-

-

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes, each containing Ubiquitination Buffer, ATP, E1 enzyme, Ubc13/UEV1A, and ubiquitin.

-

Add varying concentrations of this compound or DMSO vehicle to the reaction tubes.

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reactions by adding SDS-PAGE sample buffer.

-

Boil the samples and resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform a Western blot using an anti-ubiquitin antibody to visualize the formation of polyubiquitin (B1169507) chains.

-

A reduction in the high molecular weight smear of polyubiquitin chains in the presence of this compound indicates inhibition of Ubc13 activity.

-

Conclusion and Future Directions

This compound represents a valuable chemical probe and a potential starting point for the development of therapeutic agents due to its covalent mechanism of action. Its putative ability to inhibit key enzymes like COX-1 and Ubc13 places it at the intersection of inflammatory and cancer signaling pathways. While its direct biological characterization is not yet extensively documented, the principles of covalent inhibition and the known roles of its potential targets provide a strong foundation for its mechanism of action.

Future research should focus on:

-

Quantitative Biochemical Analysis: Determining the IC50 values, kinetic parameters of inhibition (kinact/KI), and selectivity profile of this compound against a panel of enzymes.

-

Mass Spectrometry-based Target Identification: Utilizing chemoproteomic approaches to identify the full spectrum of protein targets in a cellular context and map the specific sites of covalent modification.

-

Cell-based Assays: Validating the inhibition of downstream signaling events, such as prostaglandin production and NF-κB-dependent gene expression, in relevant cell models.

-

Structural Biology: Obtaining crystal structures of this compound covalently bound to its target proteins to elucidate the precise binding mode and inform the design of more potent and selective derivatives.

By pursuing these avenues of investigation, the full therapeutic potential of this compound and related covalent inhibitors can be realized.

References

An In-depth Technical Guide to 5-(Bromoacetyl)salicylamide: Physicochemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromoacetyl)salicylamide is a synthetic organic compound of significant interest in medicinal chemistry and drug development. Structurally, it is a derivative of salicylamide (B354443) featuring a reactive bromoacetyl group. This functional group imparts the ability to act as an alkylating agent, enabling it to form covalent bonds with biological macromolecules. This property is central to its mechanism of action as an enzyme inhibitor and has led to its use as a key intermediate in the synthesis of various pharmacologically active molecules, most notably the antihypertensive drug Labetalol. This technical guide provides a comprehensive overview of the physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its biological role as a covalent inhibitor of cyclooxygenase enzymes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile. The key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BrNO₃ | [1] |

| Molecular Weight | 258.07 g/mol | [1] |

| Appearance | White to off-white or pale beige to brown solid/crystalline powder | [2] |

| Melting Point | 200-210 °C | [2] |

| Boiling Point (Predicted) | 420.2 ± 40.0 °C at 760 mmHg | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

| pKa (Predicted) | 6.13 ± 0.20 | [1] |

| CAS Number | 73866-23-6 | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process starting from salicylamide. This involves an initial acylation to form 5-acetylsalicylamide (B129783), followed by a bromination reaction. An alternative, though less favored, method is the direct Friedel-Crafts acylation of salicylamide with bromoacetyl chloride.

Experimental Protocols

Step 1: Synthesis of 5-Acetylsalicylamide

This precursor is synthesized via a Friedel-Crafts acylation of salicylamide.

-

Materials: Salicylamide, acetyl chloride, anhydrous aluminum chloride, sodium chloride.

-

Procedure:

-

In a suitable reaction vessel, combine anhydrous aluminum chloride and sodium chloride. Heat and stir the mixture until a molten salt is formed.[3]

-

Add salicylamide to the NaCl-AlCl₃ molten salt and continue to stir until the salicylamide has completely melted.[3]

-

Slowly add the acylating reagent (acetyl chloride) dropwise to the reaction mixture. After the addition is complete, maintain the reaction at an elevated temperature to ensure completion.[3]

-

Cool the reaction mixture and slowly add an acid solution. Continue stirring at room temperature until no further solid precipitates.[3]

-

Filter the resulting suspension, wash the filter cake with water, and dry to obtain the crude 5-acetylsalicylamide.[3]

-

The crude product can be purified by recrystallization from a suitable solvent.

-

Step 2: Synthesis of this compound via Bromination

This is the most common and higher-yielding method for preparing the title compound.[4]

-

Materials: 5-Acetylsalicylamide, bromine, acetic acid.

-

Procedure:

-

In a three-necked flask, prepare a solution of bromine in acetic acid. For example, add 18.8 g of Br₂ to 30 mL of acetic acid with stirring over 20 minutes.[4]

-

In a separate four-necked flask, add 20 g of 5-acetylsalicylamide to 170 mL of acetic acid and stir at room temperature for 30 minutes.[4]

-

Initiate the reaction by adding a few drops of the bromine solution to the 5-acetylsalicylamide suspension. Once the reddish-brown color of the bromine disappears, continue the slow, dropwise addition of the remaining bromine solution over 3 hours.[4]

-

Allow the reaction to proceed for 12 hours.[4]

-

Filter the reaction mixture, wash the solid product with water, and dry under a vacuum to yield this compound. A yield of approximately 93.2% has been reported for this method.[4]

-

Alternative Method: Friedel-Crafts Acylation

This method involves the direct acylation of salicylamide with bromoacetyl chloride.

-

Materials: Salicylamide, bromoacetyl chloride, aluminum trichloride.

-

Procedure:

-

Salicylamide is reacted with bromoacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride.[4]

-

This method is generally considered less efficient due to the reactive and unstable nature of bromoacetyl chloride, leading to lower yields (around 42%) and potential for equipment corrosion.[4]

-

Purification and Analysis

Purification by Recrystallization:

Crude this compound can be purified by recrystallization.

-

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).[5]

-

If colored impurities are present, they can be removed by adding activated charcoal to the hot solution and then performing a hot filtration.

-

Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.[5][6]

-

Analytical Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Purity analysis can be performed using a reversed-phase HPLC method. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[7][8] Detection is commonly carried out using a UV detector.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The spectra would be consistent with the assigned structure of this compound.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound, which should correspond to its chemical formula.

Biological Activity and Mechanism of Action

This compound exhibits its biological effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-1.[9] The bromoacetyl group is a key feature, acting as an electrophile that covalently modifies a serine residue within the active site of the enzyme.[10][11]

The Arachidonic Acid Cascade and COX Inhibition

The COX enzymes are central to the arachidonic acid cascade, a metabolic pathway that produces prostaglandins (B1171923), thromboxanes, and prostacyclins.[12][13][14] These lipid compounds are involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[15][16]

-

Mechanism of Action: When a cell is stimulated, arachidonic acid is released from the cell membrane.[14] COX enzymes then convert arachidonic acid into the intermediate prostaglandin (B15479496) H₂ (PGH₂).[13][17] PGH₂ is subsequently converted by various synthases into different prostaglandins (e.g., PGE₂, PGD₂, PGF₂α), prostacyclin (PGI₂), and thromboxane (B8750289) A₂ (TXA₂).[13][17] By covalently modifying and thereby inactivating COX-1, this compound blocks the production of PGH₂ and all subsequent downstream products of this pathway.[10][11] This inhibition of prostaglandin and thromboxane synthesis is the basis for the anti-inflammatory and analgesic properties of compounds in this class.[15]

Conclusion

This compound is a valuable compound for researchers in the fields of medicinal chemistry and pharmacology. Its well-defined physicochemical properties and established synthetic routes make it an accessible tool for further investigation and as a building block for more complex molecules. The presence of the reactive bromoacetyl group, which allows for covalent modification of enzyme targets like COX-1, provides a clear mechanism of action that can be exploited in the design of novel therapeutic agents. This guide provides the foundational technical information required for the effective synthesis, purification, analysis, and biological investigation of this compound.

References

- 1. This compound | C9H8BrNO3 | CID 198556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caod.oriprobe.com [caod.oriprobe.com]

- 3. CN104557604B - Synthetic method for 5-acetylsalicylamide - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jpp.krakow.pl [jpp.krakow.pl]

- 10. Mechanism of the irreversible inhibition of human cyclooxygenase-1 by aspirin as predicted by QM/MM calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. experts.arizona.edu [experts.arizona.edu]

- 15. What are COX-1 inhibitors and how do they work? [synapse.patsnap.com]

- 16. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(Bromoacetyl)salicylamide: Molecular Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(bromoacetyl)salicylamide, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its molecular structure, chemical formula, and physicochemical properties, and offers detailed experimental protocols for its synthesis. Furthermore, it explores the compound's mechanism of action by illustrating its interaction with key biological signaling pathways.

Core Concepts: Molecular Structure and Chemical Formula

This compound is a derivative of salicylamide (B354443), characterized by the presence of a bromoacetyl group at the 5-position of the benzene (B151609) ring. This functional group is highly reactive and is key to its utility as a chemical intermediate.

The molecular formula for this compound is C₉H₈BrNO₃ .[1][2] Its structure consists of a salicylamide core, which is a benzamide (B126) with a hydroxyl group at the 2-position, and a bromoacetyl group (-COCH₂Br) attached to the 5-position of the aromatic ring.

Synonyms: 5-(2-bromoacetyl)-2-hydroxybenzamide[3] CAS Number: 73866-23-6[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BrNO₃ | [1][2] |

| Molecular Weight | 258.07 g/mol | [3][4] |

| CAS Number | 73866-23-6 | [2] |

| Physicochemical Property | Value | Source(s) |

| Melting Point | 141-144 °C | [1] |

| Boiling Point | 420.2 ± 40.0 °C at 760 mmHg | [5] |

| Density | 1.7 ± 0.1 g/cm³ | [5] |

| Solubility in Water | 0.1 g/mL | [1] |

| Solubility in Ethanol | 10 mg/mL | [1] |

| LogP | 2.15 | [5] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the Friedel-Crafts acylation of salicylamide to form 5-acetylsalicylamide (B129783), followed by the bromination of the acetyl group.[6][7]

Step 1: Friedel-Crafts Acylation of Salicylamide to 5-Acetylsalicylamide

This procedure describes the synthesis of the intermediate, 5-acetylsalicylamide, from salicylamide and acetyl chloride using a Lewis acid catalyst.

Materials:

-

Salicylamide

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (B124822) and chlorinated alkanes (as solvent)[7]

-

Ammonia (B1221849) water[7]

-

Hydrochloric acid

-

Ice

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, prepare a solution of salicylamide in a mixture of nitrobenzene and a chlorinated alkane.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the cooled solution with continuous stirring.

-

From a dropping funnel, add acetyl chloride dropwise to the reaction mixture. The molar ratio of salicylamide to acetyl chloride should be between 1:1.0 and 1:1.5.[7]

-

After the addition is complete, allow the reaction to stir at a controlled temperature (below 60°C) until completion, monitoring by a suitable technique (e.g., TLC).[7]

-

Upon completion, carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

The crude product will precipitate out of the solution. Collect the solid by filtration.

-

To purify, dissolve the crude product in ammonia water and filter to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid to re-precipitate the 5-acetylsalicylamide.

-

Collect the purified product by filtration, wash with cold water, and dry.

Step 2: Bromination of 5-Acetylsalicylamide to this compound

This procedure details the bromination of the 5-acetylsalicylamide intermediate.

Materials:

-

5-Acetylsalicylamide

-

Bromine (Br₂)

-

Solvent mixture: Ethyl acetate, triethylamine, and a lower fatty alcohol (C1-C4)[7]

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Dissolve the 5-acetylsalicylamide in the solvent mixture of ethyl acetate, triethylamine, and a lower fatty alcohol in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add bromine to the solution dropwise with constant stirring. The molar ratio of 5-acetylsalicylamide to bromine should be between 1:1.0 and 1:1.5.[7]

-

Maintain the reaction temperature below 60°C.[7]

-

After the addition of bromine is complete, continue to stir the reaction mixture until completion (monitored by TLC).

-

The product, this compound, will precipitate from the reaction mixture.

-

Collect the final product by centrifugation or filtration.[7]

-

Wash the product with a cold solvent to remove any unreacted starting materials and byproducts.

-

Dry the purified this compound.

Biological Activity and Signaling Pathways

This compound exhibits its biological activity primarily through the irreversible inhibition of key enzymes.[5] The reactive bromoacetyl group allows for covalent modification of amino acid residues within the active sites of target enzymes.

Inhibition of Prostaglandin G/H Synthase 1 (COX-1)

This compound is an inhibitor of Prostaglandin G/H synthase 1, more commonly known as Cyclooxygenase-1 (COX-1).[8] COX-1 is a key enzyme in the biosynthetic pathway of prostaglandins (B1171923) from arachidonic acid.[5][8] By inhibiting COX-1, this compound can modulate inflammatory processes.

Caption: Inhibition of the COX-1 pathway by this compound.

Inhibition of Glutamate (B1630785) Dehydrogenase (GDH)

This compound has been shown to inhibit glutamic dehydrogenase (GDH).[5] GDH is a mitochondrial enzyme that plays a crucial role in amino acid metabolism by catalyzing the reversible conversion of glutamate to α-ketoglutarate.[2][9] This reaction is an important link between amino acid and carbohydrate metabolism through the Krebs cycle.

Caption: Inhibition of Glutamate Dehydrogenase by this compound.

Inhibition of Lactate Dehydrogenase (LDH)

Another target of this compound is lactic dehydrogenase (LDH).[5] LDH is a key enzyme in anaerobic metabolism, catalyzing the reversible conversion of pyruvate (B1213749) to lactate.[3][4] This process is vital for regenerating NAD⁺ to allow glycolysis to continue under anaerobic conditions.

Caption: Inhibition of Lactate Dehydrogenase by this compound.

References

- 1. CN101560170A - Method for preparing 5-(bromoacetyl) salicylamide - Google Patents [patents.google.com]

- 2. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Cyclooxygenase-1 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutamate dehydrogenase - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis of 5-(Bromoacetyl)salicylamide from Salicylamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromoacetyl)salicylamide is a critical intermediate in the synthesis of various pharmacologically active compounds, most notably the antihypertensive agent Labetalol.[1][2] Its unique structure, featuring a reactive bromoacetyl group, makes it a valuable building block in medicinal chemistry and organic synthesis.[3][4] This technical guide provides an in-depth overview of the primary synthetic routes from salicylamide (B354443), presenting detailed experimental protocols, comparative data, and mechanistic diagrams to facilitate its preparation and application in research and development settings.

Overview of Synthetic Methodologies

The preparation of this compound from salicylamide is predominantly achieved through two distinct pathways: a direct Friedel-Crafts acylation and a more common two-step process involving an acetylsalicylamide (B1615398) intermediate.

-

Method 1: Direct Friedel-Crafts Acylation. This is the oldest approach, involving the direct reaction of salicylamide with bromoacetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃).[2] However, this method is often disfavored due to the instability of bromoacetyl chloride, low yields (typically around 42%), potential for equipment corrosion, and significant waste generation.[2][3]

-

Method 2: Two-Step Acylation and Bromination. This is the most widely used and industrially preferred method due to its higher yield and cleaner reaction profile.[2] The process involves two key stages:

-

Friedel-Crafts Acylation: Salicylamide is first acylated with acetyl chloride using a Lewis acid catalyst to produce 5-acetylsalicylamide (B129783).[1][2]

-

α-Bromination: The resulting 5-acetylsalicylamide is then brominated, typically using elemental bromine, to yield the final product, this compound.[2][3] This method offers significantly higher yields, with some reports reaching up to 93.2%.[1]

-

Data Presentation

Comparison of Synthetic Routes

The following table summarizes the key differences between the primary synthetic methodologies.

| Parameter | Method 1: Direct Friedel-Crafts Acylation | Method 2: Two-Step Acylation & Bromination |

| Starting Materials | Salicylamide, Bromoacetyl Chloride | Salicylamide, Acetyl Chloride, Bromine |

| Catalyst | Aluminum Trichloride (AlCl₃) | Aluminum Trichloride (AlCl₃) for acylation |

| Key Intermediate | None | 5-Acetylsalicylamide |

| Reported Yield | ~42%[2][3] | Up to 93.2%[1] |

| Advantages | One-step reaction | High yield, higher purity, less pollution, more stable reagents[1][2] |

| Disadvantages | Low yield, unstable reagent, equipment corrosion, high waste ("three wastes")[2][3] | Two-step process, harsh reaction conditions may require control to minimize impurities[2][3] |

Physicochemical and Spectroscopic Data

The table below provides key characterization data for the target compound.

| Property | Value |

| Molecular Formula | C₉H₈BrNO₃[5][6] |

| Molecular Weight | 258.07 g/mol [7] |

| Appearance | White to off-white crystalline powder[5][7] |

| Melting Point | 200-210 °C[7] |

| ¹H NMR (DMSO-d₆, δ, ppm) | Estimated: ~13.5 (s, 1H, -OH), ~8.6 (s, 1H, -CONH₂), ~8.1 (s, 1H, -CONH₂), ~8.2 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~4.9 (s, 2H, -CH₂Br) |

| IR (KBr, cm⁻¹) | Estimated: 3400-3100 (N-H, O-H stretch), ~1680 (C=O, acetyl), ~1650 (C=O, amide I), ~1590 (C=C aromatic) |

Note: NMR and IR data are estimated based on the known spectra of salicylamide and the expected influence of the bromoacetyl substituent. Experimental values may vary slightly.[8]

Experimental Protocols (Method 2)

The following protocols describe the preferred two-step synthesis of this compound.

Step A: Synthesis of 5-Acetylsalicylamide

This procedure is based on the Friedel-Crafts acylation of salicylamide.

Materials:

-

Salicylamide

-

Acetyl Chloride

-

Anhydrous Aluminum Trichloride (AlCl₃)

-

Dichloromethane (B109758) (or other suitable chlorinated paraffin (B1166041) solvent)[1]

-

Hydrochloric Acid (HCl) solution

-

Ice water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, suspend anhydrous aluminum trichloride in dichloromethane under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

Add salicylamide portion-wise to the reaction mixture, maintaining the temperature below 40 °C.[1] The molar ratio of salicylamide to acetyl chloride is typically in the range of 1:1.2 to 1:1.3.[1]

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.

-

Stir the resulting mixture vigorously until all solids have dissolved.

-

Separate the organic layer. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 5-acetylsalicylamide.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-acetylsalicylamide.

Step B: α-Bromination of 5-Acetylsalicylamide

This procedure describes the conversion of the intermediate to the final product.

Materials:

-

5-Acetylsalicylamide

-

Bromine (Br₂)

-

Glacial Acetic Acid (as solvent)

-

Triethylamine (optional, to neutralize HBr)[1]

Procedure:

-

Dissolve 5-acetylsalicylamide in glacial acetic acid in a reaction flask protected from light.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture with stirring. The molar ratio of 5-acetylsalicylamide to bromine is typically 1:1.0 to 1:1.5.[2]

-

Maintain the reaction temperature below 60 °C.[2] The reaction can be monitored by TLC for the disappearance of the starting material.

-

After the reaction is complete, the mixture is cooled, and the precipitated product is collected by vacuum filtration.

-

Wash the collected solid with cold water to remove any remaining acetic acid and HBr.

-

Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Mandatory Visualizations

Synthetic Workflow

Caption: Two-step synthesis of this compound.

Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts acylation on the salicylamide ring.

Biological Target Inhibition Pathway

Caption: Inhibition of the COX-1 enzyme by this compound.

References

- 1. CN101560170A - Method for preparing 5-(bromoacetyl) salicylamide - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 73866-23-6 | Benchchem [benchchem.com]

- 4. Buy this compound | 73866-23-6 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C9H8BrNO3 | CID 198556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Biological Activity of 5-(Bromoacetyl)salicylamide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromoacetyl)salicylamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential as an enzyme inhibitor and modulator of key signaling pathways implicated in inflammation and cancer. This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide incorporates illustrative data from closely related salicylamide (B354443) derivatives to provide a comparative context for its potential efficacy.

Introduction

This compound belongs to the class of salicylamides and is characterized by a salicylamide scaffold with a highly reactive bromoacetyl group at the 5-position.[1] This bromoacetyl moiety is a key structural feature, acting as a potent electrophile that can form covalent bonds with nucleophilic residues on biological macromolecules, such as cysteine and amine groups.[2][3] This reactivity underpins its primary mechanism of action as a potential irreversible inhibitor of various enzymes and proteins.[1]

The salicylamide core itself is known to possess anti-inflammatory, analgesic, and antipyretic properties.[4][5] The addition of the bromoacetyl group is intended to enhance its biological activity and provide a tool for probing biological systems through covalent labeling.[2] This document will explore the known and potential biological activities of this compound, focusing on its role as an enzyme inhibitor and its impact on critical cellular signaling pathways.

Mechanism of Action: Covalent Modification

The principal mechanism of action of this compound is the covalent modification of its biological targets.[2] The electrophilic carbon of the bromoacetyl group is susceptible to nucleophilic attack by amino acid residues such as cysteine and histidine within the active or allosteric sites of proteins.[3] This leads to the formation of a stable, irreversible covalent bond, which can result in the inactivation of the target protein.

Biological Activities and Targeted Pathways

Enzyme Inhibition: Cyclooxygenase-1 (COX-1)

One of the primary putative targets of this compound is Prostaglandin G/H synthase 1 (PGHS-1), also known as Cyclooxygenase-1 (COX-1).[2] COX-1 is a key enzyme in the biosynthesis of prostanoids, which are lipid mediators involved in inflammation and pain. By inhibiting COX-1, this compound can interfere with the production of these pro-inflammatory molecules. The bromoacetyl group is positioned to form a covalent bond with a nucleophilic residue within the COX-1 active site, leading to irreversible inhibition.[2]

Table 1: Illustrative COX-1 Inhibitory Activity of Salicylamide Derivatives

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Salicylamide | COX-1 | In vitro enzyme assay | >100 | [6] |

| 5-Chlorosalicylamide (B1209129) | COX-1 | In vitro enzyme assay | ~50 | [6] |

| This compound | COX-1 | In vitro enzyme assay | Data not available |

Note: The data for salicylamide and 5-chlorosalicylamide are provided for comparative purposes to illustrate the potential range of activity. The IC50 for this compound is expected to be time-dependent due to its covalent mechanism of action.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers. Salicylamide derivatives have been shown to inhibit the NF-κB pathway, and it is hypothesized that this compound may share this activity. The potential mechanism involves the covalent modification of key proteins in the NF-κB signaling cascade, such as IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm and inhibition of its transcriptional activity.

Inhibition of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is a hallmark of many cancers. Salicylamide derivatives have been investigated for their ability to inhibit STAT3 phosphorylation, a key step in its activation. This compound may inhibit STAT3 signaling by covalently modifying either STAT3 itself or upstream kinases such as Janus kinases (JAKs), thereby preventing STAT3 phosphorylation and subsequent dimerization and nuclear translocation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the biological activity of this compound.

COX-1 Inhibition Assay (Enzymatic)

This protocol describes an in vitro assay to determine the inhibitory activity of this compound against purified COX-1 enzyme.

Materials:

-

Purified ovine or human COX-1 enzyme

-

This compound

-

Arachidonic acid (substrate)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol (B47542) and 1 µM hematin)

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in Reaction Buffer.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO) to the wells.

-

Add the purified COX-1 enzyme to each well and incubate for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to assess time-dependent inhibition.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a fixed time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration and time point relative to the vehicle control.

-

Determine the IC50 value at each time point by plotting the percent inhibition against the logarithm of the inhibitor concentration.

NF-κB Reporter Assay

This protocol utilizes a luciferase reporter gene assay to measure the effect of this compound on NF-κB transcriptional activity in a cell-based system.

Materials:

-

HEK293T cells stably or transiently transfected with an NF-κB-luciferase reporter construct

-

This compound

-

Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an NF-κB activator

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Luciferase assay reagent

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound relative to the stimulated vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blot for STAT3 Phosphorylation

This protocol describes the use of Western blotting to assess the effect of this compound on the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3), a marker of its activation.

Materials:

-

A cell line with constitutively active STAT3 (e.g., certain cancer cell lines) or a cell line that can be stimulated to activate STAT3 (e.g., with Interleukin-6).

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and rabbit anti-total STAT3.

-

HRP-conjugated anti-rabbit secondary antibody.

-

SDS-PAGE gels and Western blotting apparatus.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture the cells and treat them with various concentrations of this compound for a specified time.

-

If necessary, stimulate the cells with an appropriate agonist (e.g., IL-6) to induce STAT3 phosphorylation.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate it with the primary antibody against p-STAT3.

-

Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody for total STAT3 to serve as a loading control.

-

Quantify the band intensities and calculate the ratio of p-STAT3 to total STAT3 for each treatment condition.

Data Presentation

Table 2: Illustrative Data for NF-κB Inhibition by a Salicylamide Derivative

| Concentration (µM) | Luciferase Activity (RLU) | % Inhibition |

| 0 (Vehicle) | 150,000 | 0 |

| 1 | 120,000 | 20 |

| 10 | 75,000 | 50 |

| 50 | 30,000 | 80 |

| 100 | 15,000 | 90 |

Note: This table presents hypothetical data to illustrate the expected outcome of an NF-κB reporter assay.

Table 3: Illustrative Data for STAT3 Phosphorylation Inhibition

| Concentration (µM) | p-STAT3/Total STAT3 Ratio | % Inhibition |

| 0 (Vehicle) | 1.0 | 0 |

| 1 | 0.8 | 20 |

| 10 | 0.45 | 55 |

| 50 | 0.15 | 85 |

| 100 | 0.05 | 95 |

Note: This table presents hypothetical data to demonstrate the quantification of Western blot results.

Conclusion

This compound is a reactive compound with the potential to covalently inhibit key enzymes and modulate critical signaling pathways involved in inflammation and cancer. Its bromoacetyl group confers the ability to form irreversible bonds with its biological targets, suggesting a potent and long-lasting inhibitory effect. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the experimental protocols and illustrative data presented in this guide provide a robust framework for its comprehensive biological evaluation. Further research is warranted to fully characterize its therapeutic potential and to identify its specific molecular targets.

References

- 1. bowdish.ca [bowdish.ca]

- 2. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

5-(Bromoacetyl)salicylamide: A Comprehensive Technical Guide for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromoacetyl)salicylamide is a versatile bifunctional molecule and a crucial intermediate in the synthesis of various pharmacologically active compounds.[1][2][3] Its structure, featuring a reactive bromoacetyl group and a salicylamide (B354443) moiety, makes it a valuable building block in medicinal chemistry. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis methodologies, applications as a pharmaceutical intermediate, and its biological mechanism of action.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrNO₃ | [4] |

| Molecular Weight | 258.07 g/mol | [4] |

| Melting Point | 200-210°C | [5] |

| Boiling Point (Predicted) | 420.2 ± 40.0 °C | [5] |

| Density (Predicted) | 1.705 ± 0.06 g/cm³ | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly), Ethanol (10 mg/mL) | [3][5] |

| pKa (Predicted) | 6.13 ± 0.20 | [5] |

| Appearance | Pale Beige to Brown Solid | [5] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: the bromination of 5-acetylsalicylamide (B129783) and the Friedel-Crafts acylation of salicylamide. The bromination method is often preferred due to its higher yield and lower environmental impact compared to the traditional Friedel-Crafts approach.[2]

References

- 1. CN101560170A - Method for preparing 5-(bromoacetyl) salicylamide - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C9H8BrNO3 | CID 198556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromoacetyl salicylamide | 73866-23-6 [chemicalbook.com]

The Bromoacetyl Group: A Versatile Tool for Covalent Modification in Research and Drug Development

An In-depth Technical Guide on the Reactivity and Application of the Bromoacetyl Moiety

Introduction

The bromoacetyl group is a powerful and widely utilized functional group in the fields of chemical biology, proteomics, and drug development. Its reactivity as an electrophile, particularly its high affinity for sulfhydryl groups, makes it an invaluable tool for the site-specific modification of peptides and proteins. This technical guide provides a comprehensive overview of the core principles governing the reactivity of the bromoacetyl group, detailed experimental protocols for its use, and a summary of its diverse applications. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development who seek to leverage the unique properties of this versatile chemical entity.

Core Principles of Bromoacetyl Group Reactivity

The chemical reactivity of the bromoacetyl group is centered around the carbon atom alpha to the carbonyl group, which is rendered electrophilic by the electron-withdrawing nature of both the adjacent carbonyl and the bromine atom. This makes it susceptible to nucleophilic attack, primarily through an SN2 mechanism.

Selectivity for Nucleophiles

The bromoacetyl group exhibits a strong preference for soft nucleophiles, with the thiol group of cysteine residues being its primary target in a biological context. The reaction with a deprotonated thiol (thiolate) is rapid and results in the formation of a highly stable thioether bond. While cysteine is the most common target, the bromoacetyl group can also react with other nucleophilic amino acid side chains, albeit at slower rates and typically under specific pH conditions. These include the imidazole (B134444) ring of histidine, the ε-amino group of lysine (B10760008), and the thioether of methionine.

pH Dependence of Reactivity

The pH of the reaction medium is a critical parameter that governs both the rate and selectivity of the bromoacetyl group's reactions. For optimal and selective modification of cysteine residues, a pH range of 7.5 to 8.5 is generally recommended. In this range, a significant portion of the cysteine thiols exist in their more nucleophilic thiolate form (pKa of cysteine thiol is ~8.3-8.6), while the amino groups of lysine (pKa ~10.5) remain largely protonated and thus less reactive. At higher pH values (>9.0), the reactivity with lysine increases, potentially leading to off-target modifications. Conversely, at more neutral or slightly acidic pH (6.0-7.0), the reaction with the imidazole side chain of histidine (pKa ~6.0) can become more prominent.

Quantitative Analysis of Bromoacetyl Group Reactivity

The following table summarizes the kinetic data for the reaction of bromoacetyl-containing compounds with various nucleophiles, highlighting the selectivity for cysteine. It is important to note that a direct kinetic discrimination of 2-3 orders of magnitude in rate constants can be achieved between the maleimide (B117702) and bromoacetyl functions when reactions with thiols are performed at pH 6.5.[1]

| Nucleophile (Amino Acid) | pH | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| Cysteine (thiol) | 7.4 | ~10² - 10³ | [2] |

| Cysteine (thiol) | 6.5 | Slower than maleimide | [1] |

| Histidine (imidazole) | 7.0 | Slower than cysteine | [3] |

| Lysine (ε-amino) | >9.0 | Becomes significant | [3] |

Note: The exact rate constants can vary depending on the specific bromoacetyl-containing molecule, the protein or peptide context of the amino acid, temperature, and buffer conditions.

Stability of the Thioether Linkage

The thioether bond formed from the reaction of a bromoacetyl group with a cysteine residue is considered highly stable and essentially irreversible under physiological conditions. This is a key advantage over other thiol-reactive chemistries, such as maleimides, which form a thiosuccinimide linkage that can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione.[4][5][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key bromoacetyl-containing reagents and their application in bioconjugation and affinity labeling.

Synthesis of Nα-(tert-butoxycarbonyl)-Nε-[N-(bromoacetyl)-β-alanyl]-L-lysine (BBAL)

BBAL is a valuable reagent for introducing a bromoacetyl group at a specific lysine residue during solid-phase peptide synthesis.[7][8]

Step 1: Synthesis of N-bromoacetyl-β-alanine

-

Dissolve β-alanine in a suitable aqueous base (e.g., NaOH solution).

-

Cool the solution in an ice bath.

-

Slowly add bromoacetyl bromide or bromoacetic acid N-hydroxysuccinimide ester portion-wise while maintaining the pH between 9 and 10 with the addition of base.

-

Stir the reaction mixture at room temperature for several hours.

-

Acidify the solution with HCl to precipitate the product.

-

Collect the N-bromoacetyl-β-alanine precipitate by filtration, wash with cold water, and dry under vacuum.[8]

Step 2: Synthesis of BBAL

-

Activate the carboxyl group of N-bromoacetyl-β-alanine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an appropriate solvent like DMF.

-

Add Nα-Boc-L-lysine to the solution containing the activated N-bromoacetyl-β-alanine.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the dicyclohexylurea byproduct by filtration.

-

Purify the BBAL product by chromatography.[7]

Protocol for Conjugating a Bromoacetylated Peptide to a Carrier Protein (BSA)

This protocol describes the conjugation of a cysteine-containing peptide to bovine serum albumin (BSA) that has been modified to expose free sulfhydryl groups.[9]

Materials:

-

Bromoacetylated peptide

-

Bovine Serum Albumin (BSA)

-

Tri-n-butylphosphine (TBP) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.5-8.0

-

Quenching solution: 2-Mercaptoethanol or L-cysteine

-

Dialysis tubing or centrifugal ultrafiltration devices

Procedure:

-

Reduction of BSA: Dissolve BSA in the conjugation buffer. Add a 10- to 20-fold molar excess of TBP or TCEP to reduce the disulfide bonds of BSA, exposing free sulfhydryl groups. Incubate for 1-2 hours at room temperature.

-

Removal of Reducing Agent: Remove the excess reducing agent by dialysis against the conjugation buffer or by using a desalting column.

-

Conjugation Reaction: Dissolve the bromoacetylated peptide in the conjugation buffer. Add the peptide solution to the reduced BSA solution at a molar ratio of 10-20 moles of peptide per mole of BSA.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching the Reaction: Add a 100-fold molar excess of the quenching solution (e.g., 2-mercaptoethanol) to react with any unreacted bromoacetyl groups. Incubate for 1 hour at room temperature.

-

Purification of the Conjugate: Remove the excess peptide and quenching reagent by extensive dialysis against PBS or by using centrifugal ultrafiltration devices.

-

Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the peptide-to-protein ratio.

Protocol for Affinity Labeling of Protein Tyrosine Phosphatase 1B (PTP1B)

Bromoacetyl-containing inhibitors can be used to covalently modify the active site of PTP1B, a key enzyme in insulin (B600854) signaling.[10][11][12][13]

Materials:

-

Purified recombinant PTP1B

-

Bromoacetyl-containing PTP1B inhibitor (e.g., a bromoacetylated phosphotyrosine mimetic)

-

Assay buffer: 50 mM HEPES, pH 7.0, containing 1 mM EDTA

-

Substrate: p-nitrophenyl phosphate (B84403) (pNPP)

-

Spectrophotometer

Procedure:

-

Incubation: Incubate purified PTP1B with varying concentrations of the bromoacetyl-containing inhibitor in the assay buffer for different time intervals at 37°C.

-

Activity Assay: At each time point, take an aliquot of the incubation mixture and add it to a solution of the substrate (pNPP) in the assay buffer.

-

Monitor the hydrolysis of pNPP by measuring the increase in absorbance at 405 nm.

-

Data Analysis: Plot the remaining PTP1B activity as a function of incubation time for each inhibitor concentration. Determine the pseudo-first-order rate constant (kobs) for inactivation at each concentration.

-

Determine the second-order rate constant for inactivation (kinact/KI) by plotting kobs against the inhibitor concentration.

-

Identification of Labeled Residue (Optional): The covalently modified PTP1B can be subjected to proteolytic digestion followed by mass spectrometry to identify the specific amino acid residue that has been alkylated.

Visualizations of Workflows and Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate key experimental workflows and a relevant signaling pathway involving the bromoacetyl group.

References

- 1. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thaiscience.info [thaiscience.info]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]

- 9. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of a potent salicylic acid-based inhibitor of tyrosine phosphatase PTP1B - MedChemComm (RSC Publishing) [pubs.rsc.org]

Understanding the Electrophilic Nature of 5-(Bromoacetyl)salicylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-(Bromoacetyl)salicylamide is a derivative of salicylamide (B354443), a compound with known analgesic and antipyretic properties. The introduction of a bromoacetyl group at the 5-position of the salicylamide scaffold dramatically alters its chemical reactivity, transforming it into a potent electrophile.[1] This reactivity is centered on the α-haloketone functional group, which is susceptible to nucleophilic attack from amino acid residues within proteins, leading to the formation of a stable, covalent bond.[1] This irreversible mode of action makes this compound and similar compounds valuable tools in chemical biology and drug discovery for identifying and characterizing protein targets, mapping binding sites, and developing targeted covalent inhibitors.[1] One of the primary molecular targets for such compounds is Prostaglandin G/H synthase 1 (PGHS-1), also known as Cyclooxygenase-1 (COX-1), a key enzyme in the biosynthesis of prostanoids.[1] By covalently modifying and inhibiting this enzyme, it can interfere with inflammatory pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrNO₃ | [2] |

| Molecular Weight | 258.07 g/mol | [2] |

| Appearance | Solid | [3] |

| IUPAC Name | 5-(2-bromoacetyl)-2-hydroxybenzamide | [3] |

| CAS Number | 73866-23-6 | [3] |

The Electrophilic Nature and Reactivity

The electrophilicity of this compound is attributed to the bromoacetyl group. The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom creates a partial positive charge on the α-carbon, making it a prime target for nucleophilic attack.

The primary mechanism of reaction with biological nucleophiles, such as the thiol group of cysteine residues, is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic sulfur of a cysteine residue attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable thioether bond. Other nucleophilic amino acid residues, including histidine and lysine, can also be targeted, though typically with lower reactivity compared to cysteine.

Experimental Protocols

While specific, peer-reviewed experimental protocols with detailed reaction conditions and yields for this compound are not extensively documented, the following sections provide generalized methodologies for its synthesis and application in protein labeling based on established procedures for similar bromoacetyl-containing compounds.

Synthesis of this compound

This compound can be synthesized via a two-step process starting from salicylamide: Friedel-Crafts acylation followed by α-bromination.